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Compound of Interest

Compound Name: N-Methylidene-L-alanine

Cat. No.: B15431644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N-Methyl-

L-alanine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug

development. The inclusion of an N-methyl group can enhance the pharmacokinetic properties

of peptides, such as improved metabolic stability and membrane permeability. This document

compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR)

spectroscopy data, details relevant experimental protocols, and presents a workflow for its

incorporation in solid-phase peptide synthesis.

Spectroscopic Data of N-Methyl-L-alanine
The following sections summarize the key spectroscopic data for N-Methyl-L-alanine. While

comprehensive peak lists for NMR and IR are not publicly available in raw format, data has

been reported in various spectral databases.

Mass Spectrometry (MS)
Mass spectrometry data for N-Methyl-L-alanine is available from various sources, including the

National Institute of Standards and Technology (NIST) and MassBank.[1][2] The data

presented below was obtained via Gas Chromatography-Electron Ionization-Time of Flight

(GC-EI-TOF) Mass Spectrometry.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15431644?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/5288725
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3913675&Mask=200
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-MSSJ-MSJ02356
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%)

73 100.00

130 93.89

131 13.71

147 11.81

74 9.51

Table 1: Key peaks from the GC-MS spectrum

of a derivative of N-Methyl-L-alanine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental 1H and 13C NMR spectra for N-Methyl-L-alanine are available in

spectral databases such as SpectraBase and ChemicalBook.[1][4] The expected chemical

shifts are outlined below based on the molecular structure.

1H NMR

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-2 ~3.0 - 3.5 Quartet (q) ~7.0

H-3 ~1.3 - 1.5 Doublet (d) ~7.0

N-CH3 ~2.3 - 2.6 Singlet (s) -

N-H Broad, variable Singlet (s) -

COOH Broad, variable Singlet (s) -

Table 2: Predicted 1H

NMR spectral data for

N-Methyl-L-alanine.

13C NMR
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Carbon Expected Chemical Shift (ppm)

C-1 (C=O) ~175 - 180

C-2 (CH) ~55 - 60

C-3 (CH3) ~15 - 20

N-CH3 ~30 - 35

Table 3: Predicted 13C NMR spectral data for N-

Methyl-L-alanine.

Infrared (IR) Spectroscopy
An FTIR spectrum for N-Methyl-DL-alanine, obtained using the mull technique, is available on

PubChem.[5] The characteristic absorption bands are expected in the following regions.

Functional Group Vibrational Mode
Expected Wavenumber (cm-

1)

O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)

N-H (Amine) Stretching 3300 - 3500

C-H (Alkyl) Stretching 2850 - 3000

C=O (Carboxylic Acid) Stretching 1700 - 1725

N-H (Amine) Bending 1550 - 1650

C-O (Carboxylic Acid) Stretching 1210 - 1320

C-N (Amine) Stretching 1020 - 1250

Table 4: Expected

characteristic IR absorption

bands for N-Methyl-L-alanine.

Experimental Protocols
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Detailed experimental protocols for the spectroscopic analysis of N-Methyl-L-alanine are not

always published with the spectral data. The following are generalized yet detailed protocols for

the analysis of amino acids using modern spectroscopic techniques.

NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Sample Quantity: For 1H NMR, dissolve 5-25 mg of N-Methyl-L-alanine in approximately 0.6-

0.8 mL of a deuterated solvent. For 13C NMR, a more concentrated solution is preferable,

with as much sample as can be dissolved to achieve saturation.[6]

Solvent Selection: A suitable deuterated solvent must be chosen in which the analyte is

soluble and which does not have signals that overlap with the analyte's signals. Common

choices for amino acids include deuterium oxide (D2O), deuterated methanol (CD3OD), or

deuterated dimethyl sulfoxide (DMSO-d6).[7]

Filtration: The solution should be free of any solid particles. Filter the sample through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

Final Volume: Ensure the sample volume in the NMR tube is at a height of at least 4.5 cm to

allow for proper shimming of the magnetic field.[8]

FTIR Sample Preparation (ATR Technique)
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR

spectrum of a solid sample.

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of N-Methyl-L-alanine powder directly onto the

ATR crystal.

Applying Pressure: Use the pressure arm to apply firm and even pressure to the sample,

ensuring good contact with the crystal.
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Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

GC-MS Analysis with Derivatization
Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for

GC-MS analysis.[9] A common method involves silylation.

Sample Preparation: A known quantity of N-Methyl-L-alanine is placed in a reaction vial and

dried completely.

Derivatization: A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide

(MSTFA), is added to the dried sample along with a suitable solvent like acetonitrile.[10]

Reaction: The vial is sealed and heated (e.g., at 70-100°C for a specified time) to allow the

derivatization reaction to complete.

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

The gas chromatograph separates the components of the sample, which are then ionized

and detected by the mass spectrometer.

A generalized workflow for the identification of N-methylalanine using GC-MS and LC-MS/MS is

presented below.[9]

Workflow for GC-MS and LC-MS/MS identification of N-Methyl-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) Workflow
N-Methyl-L-alanine is frequently used in solid-phase peptide synthesis to create peptides with

modified properties. The steric hindrance of the N-methyl group can make coupling reactions

challenging. The following diagram illustrates a typical workflow for incorporating an N-

methylated amino acid into a peptide chain using Fmoc/tBu chemistry.
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Coupling of N-Methyl-L-alanine

Fmoc Deprotection

Start with Resin-Bound Peptide
(Free N-terminus)

1. Activate Fmoc-N-Methyl-L-alanine
(e.g., with HATU/DIEA)

 

2. Couple Activated Amino Acid
to Resin-Bound Peptide

3. Wash Resin
(e.g., with DMF)

4. Treat with Piperidine in DMF
to Remove Fmoc Group

5. Wash Resin
(e.g., with DMF, DCM)

Continue with Next
Amino Acid Coupling

If peptide is not complete

Final Cleavage from Resin
and Deprotection of Side Chains

If peptide is complete

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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